molecular formula CH3NO2 B1582242 Nitro(2H3)methane CAS No. 13031-32-8

Nitro(2H3)methane

Cat. No. B1582242
CAS RN: 13031-32-8
M. Wt: 64.059 g/mol
InChI Key: LYGJENNIWJXYER-FIBGUPNXSA-N
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Description

Nitro(2H3)methane, also known as Nitromethane-d3, is an organic compound with the formula CD3NO2 . It is the simplest organic nitro compound and is commonly used as a solvent in a variety of industrial applications .


Synthesis Analysis

Nitro compounds can be synthesized in several ways. One method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular formula of Nitro(2H3)methane is CD3NO2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

Nitro compounds are quite unstable in the thermodynamic sense . They are known for their diverse reactivity, which is due to the nitro group . Nitro compounds play an important role as building blocks and synthetic intermediates for the construction of scaffolds for drugs, agricultural chemicals, dyes, and explosives .


Physical And Chemical Properties Analysis

Nitro(2H3)methane is a colorless liquid . It has a molecular weight of 64.0585 . It is hygroscopic and has an explosive limit of 7.1-63% (V) .

Scientific Research Applications

1. Methane Sensing Technologies

Methane, a major component of natural gas, poses significant environmental and safety risks due to its potential for leakage and explosion. Recent advancements in methane sensing technologies have been made, with a focus on developing high-performance sensors using materials like Nickel Oxide (NiO). These sensors show high sensitivity and selectivity for methane detection, crucial for addressing climate change and safety concerns in natural gas applications (Zhou et al., 2018).

2. Environmental Monitoring

Methane and Nitrous Oxide are potent greenhouse gases contributing significantly to global warming. Innovative approaches have been developed for remote sensing and quantification of these gases in various environments. For example, the use of Imaging Fourier Transform Spectrometers (IFTS) enables the mapping of methane and nitrous oxide emissions on a landscape scale, aiding in environmental monitoring and assessment (Gålfalk et al., 2017).

3. Agricultural Impact Studies

Understanding the fluxes of methane and nitrous oxide in different ecosystems, such as grasslands and agricultural fields, is vital for assessing the environmental impact of land management practices. Studies have shown that practices like nitrogen fertilization and cultivation can influence the emissions of these gases, providing insights into how agricultural practices contribute to atmospheric changes (Mosier et al., 1991).

4. Catalysis and Chemical Synthesis

Nitromethane derivatives, including Nitro(2H3)methane, are explored in various catalytic processes and chemical syntheses. For instance, studies on asymmetric nitroaldol reactions using labeled nitromethane have provided valuable insights into catalytic mechanisms and the synthesis of complex organic compounds (Kato et al., 2008).

5. Energy Conversion and Storage

Research in energy conversion technologies has explored the use of methane and its derivatives in processes like hydrogen production, syngas generation, and oxidative conversion. Studies on catalysts and reaction conditions have advanced the efficient conversion of methane to valuable energy products (Venugopal et al., 2007).

Safety And Hazards

Nitro(2H3)methane is flammable and poses a health hazard . It is harmful if swallowed or inhaled, and it is suspected of causing cancer and damaging fertility or the unborn child . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and keep away from sources of ignition .

Future Directions

The importance of nitro chemistry will continue to increase in the future in terms of elaborate synthesis . Nitro compounds are being extensively studied for their potential applications in various fields, including the manufacture of pesticides, explosives, fibers, and coatings .

properties

IUPAC Name

trideuterio(nitro)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGJENNIWJXYER-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90156449
Record name Nitro(2H3)methane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.059 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitro(2H3)methane

CAS RN

13031-32-8
Record name Nitromethane-d3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-32-8
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Record name Nitro(2H3)methane
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Record name Nitro(2H3)methane
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Record name Nitro(2H3)methane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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